molecular formula C14H28N2O2 B7966819 Tert-butyl (4-(piperidin-4-yl)butyl)carbamate

Tert-butyl (4-(piperidin-4-yl)butyl)carbamate

Cat. No.: B7966819
M. Wt: 256.38 g/mol
InChI Key: PGFYPVFYPIHXLP-UHFFFAOYSA-N
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Description

Tert-butyl (4-(piperidin-4-yl)butyl)carbamate is a carbamate-protected piperidine derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a butyl chain that terminates in a piperidin-4-yl moiety. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes, receptors, and viral proteins. The Boc group enhances stability during synthetic processes, while the piperidine ring and alkyl chain contribute to its pharmacokinetic properties, such as solubility and membrane permeability .

Properties

IUPAC Name

tert-butyl N-(4-piperidin-4-ylbutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-9-5-4-6-12-7-10-15-11-8-12/h12,15H,4-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFYPVFYPIHXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(piperidin-4-yl)butyl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(piperidin-4-yl)butyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Antibacterial Activity

One of the notable applications of tert-butyl piperidin-4-ylcarbamate is its antibacterial properties . Research has demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as:

  • Staphylococcus aureus (MRSA)
  • Enterococcus faecium (VREfm)

The effective concentration range for its antibacterial action is reported to be between 0.78 to 3.125 μg/mL , which is comparable to that of last-resort antibiotics like vancomycin and linezolid. Furthermore, it has shown strong bactericidal effects against biofilm-forming strains, although it lacks activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

Neuroprotective Effects

Tert-butyl piperidin-4-ylcarbamate has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. A study indicated that related compounds can act as both β-secretase and acetylcholinesterase inhibitors, which are crucial mechanisms in preventing the aggregation of amyloid-beta peptides linked to Alzheimer's disease. In vitro studies showed that these compounds could protect astrocytes from damage induced by amyloid-beta, reducing markers of inflammation such as TNF-α and free radicals .

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. It has been used in nucleophilic aromatic substitution reactions to create derivatives with enhanced pharmacological profiles. For instance, it has been employed in the synthesis of compounds designed to inhibit NLRP3-dependent pyroptosis, a form of programmed cell death associated with inflammatory responses . The ability to modify its structure allows researchers to tailor its properties for specific therapeutic applications.

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of tert-butyl piperidin-4-ylcarbamate derivatives against various bacterial strains. The findings confirmed its potent activity against resistant strains, emphasizing its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Neuroprotective Mechanism

In another investigation focusing on neurodegenerative disorders, researchers administered related compounds in animal models to assess their protective effects against cognitive decline induced by scopolamine. The results indicated that these compounds could mitigate memory impairment and reduce amyloid-beta aggregation, suggesting their therapeutic potential in Alzheimer’s disease management .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antibacterial ActivityEffective against Gram-positive bacteria including MRSA and VREfmActive at low concentrations; comparable efficacy to last-resort antibiotics
NeuroprotectionPotential protective effects against neurodegenerative diseasesReduces TNF-α and free radicals; inhibits amyloid-beta aggregation
Synthesis IntermediateUsed in synthesizing various bioactive compoundsFacilitates the creation of derivatives with enhanced pharmacological properties

Mechanism of Action

The mechanism of action of tert-butyl (4-(piperidin-4-yl)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Tert-butyl (4-(piperidin-4-yl)butyl)carbamate and analogous compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Notes Reference ID
This compound Butyl linker, unmodified piperidine C₁₄H₂₇N₂O₂ ~267.38* Intermediate in drug synthesis
tert-Butyl piperidin-4-ylcarbamate Direct Boc-piperidine linkage C₁₀H₂₀N₂O₂ 200.28 Building block for kinase inhibitors
tert-Butyl (4-methylpiperidin-4-yl)carbamate Methyl group on piperidine ring C₁₁H₂₂N₂O₂ 214.31 Enhanced steric hindrance; improved stability
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate Sulfonyl group at N1 of piperidine C₁₁H₂₂N₂O₄S 278.37 Increased polarity; protease inhibitor intermediates
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate Pyridine-cyanide substitution C₁₆H₂₂N₄O₂ 302.38 HIV-1 inhibitor candidate
tert-Butyl (4-chlorophenethyl)carbamate Chlorophenethyl substituent C₁₃H₁₈ClNO₂ 255.74 Lab chemical; low toxicity

*Estimated based on analogous structures.

Key Observations:
  • Piperidine Modifications : Substitutions on the piperidine ring (e.g., methyl, sulfonyl, or pyridyl groups) alter electronic and steric properties. For example, the sulfonyl group in tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate increases polarity, making it suitable for targeting polar enzyme active sites .
  • Linker Variations : The butyl chain in the target compound provides flexibility, whereas direct Boc-piperidine linkages (e.g., tert-butyl piperidin-4-ylcarbamate) offer rigidity, affecting binding affinity in kinase inhibitors .
Antiviral Agents
  • HIV-1 Inhibition: tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate (MW 302.38) was synthesized as part of a nucleoside analogue series, demonstrating potent activity against HIV-1 by targeting reverse transcriptase .
  • Nucleoside Analogues: Compounds like tert-butyl (1-(6-chloro-3-(3,5-difluorophenyl)quinolin-4-yl)piperidin-4-yl)carbamate () highlight the role of piperidine-Boc derivatives in Suzuki-Miyaura coupling reactions to generate HIV-1 inhibitors .
Enzyme Inhibitors
  • Kinase Inhibition : tert-Butyl (2-oxo-3-(1-(4-(2-oxo-2-phenylacetyl)benzyl)piperidin-4-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)carbamate () was used in covalent-allosteric Akt inhibitors, leveraging the piperidine-Boc motif for isoform selectivity .

Critical Analysis of Divergent Properties

  • Stability vs. Reactivity : Methylated derivatives (e.g., tert-butyl (4-methylpiperidin-4-yl)carbamate) exhibit enhanced steric protection but reduced nucleophilicity compared to unsubstituted analogs .
  • Toxicity Profiles: tert-Butyl (4-chlorophenethyl)carbamate () is classified as non-hazardous, whereas sulfonylated variants () may require careful handling due to reactive sulfonyl groups .

Biological Activity

Tert-butyl (4-(piperidin-4-yl)butyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes current findings on the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its tert-butyl group attached to a piperidine moiety. The general structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

This compound exhibits significant solubility in organic solvents, making it amenable for various biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria.

Efficacy Against Drug-resistant Strains

  • Staphylococcus aureus : Effective against methicillin-resistant strains (MRSA) and vancomycin-intermediate strains (VISA).
  • Enterococcus faecium : Demonstrated activity against vancomycin-resistant strains (VREfm).

The Minimum Inhibitory Concentration (MIC) for these bacteria ranges from 0.78 to 3.125 μg/mL , comparable to established antibiotics like vancomycin and linezolid .

Bacteria TypeMIC (μg/mL)Resistance Type
Staphylococcus aureus0.78 - 3.125MRSA, VISA
Enterococcus faecium0.78 - 3.125VREfm
Staphylococcus epidermidis0.78 - 3.125Linezolid-resistant strains

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential anti-inflammatory properties . Research indicates that it may inhibit the NLRP3 inflammasome pathway, which is crucial in the inflammatory response.

The compound has been shown to reduce pyroptosis—a form of programmed cell death associated with inflammation—by inhibiting the release of pro-inflammatory cytokines such as IL-1β and IL-18 in human macrophages .

In vitro studies demonstrated that at a concentration of 10 µM , this compound significantly inhibited pyroptosis by approximately 24.9% , with increased efficacy observed at higher concentrations.

Study on THP-1 Cells

A study conducted on THP-1 cells differentiated into macrophages showed that treatment with this compound led to:

  • Reduced LDH release : Indicative of lower cell membrane damage.
  • Decreased inflammatory cytokine production : Supporting its role as an anti-inflammatory agent.

The results were quantified and presented in Table 2 below:

Concentration (µM)Pyroptosis Inhibition (%)
1024.9
2529.1
50Significant increase

Q & A

Q. What are the key considerations for designing a synthetic route for Tert-butyl (4-(piperidin-4-yl)butyl)carbamate?

  • Methodological Answer : The synthesis typically involves introducing the tert-butyl carbamate group to a piperidine-containing scaffold. A common approach is to use a substitution reaction with tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) to protect the amine . Piperidine intermediates can be functionalized via alkylation or reductive amination. For example, the 4-(piperidin-4-yl)butyl chain may be introduced using a Grignard reagent or via coupling with a pre-synthesized butyl-piperidine precursor . Optimization of reaction time, temperature, and solvent polarity (e.g., DCM vs. THF) is critical to minimize side reactions like over-alkylation.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Analytical techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and piperidine protons (δ ~2.5–3.5 ppm for N–CH₂).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₂₇N₂O₂: 267.207).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) to assess purity (>95%) and identify impurities like de-Boc byproducts .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which may cleave the Boc protecting group . Long-term stability should be monitored via periodic HPLC analysis.

Advanced Research Questions

Q. How can contradictory reactivity data in the reduction of nitro groups in related carbamate derivatives be resolved?

  • Methodological Answer : Discrepancies in nitro group reduction (e.g., incomplete conversion vs. over-reduction) may arise from competing reaction pathways. For example, catalytic hydrogenation (H₂/Pd-C) may require precise control of pressure (1–3 atm) and solvent (EtOAc vs. MeOH) to avoid hydrogenolysis of the carbamate . Alternative reducing agents like NaBH₄/CuCl₂ can selectively reduce nitro groups without affecting tertiary amines. Kinetic studies (e.g., in situ IR monitoring) help identify optimal conditions .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

  • Methodological Answer : Low yields often result from:
  • Intermediate Instability : Protect reactive intermediates (e.g., using Fmoc for amines) during purification.
  • Steric Hindrance : Use bulky bases (e.g., DIPEA) to facilitate coupling reactions on the piperidine nitrogen.
  • Side Reactions : Employ orthogonal protecting groups (e.g., Trt for thiols) to prevent cross-reactivity.
    Statistical design of experiments (DoE) can optimize parameters like reagent stoichiometry and reaction time .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with target proteins (e.g., GPCRs or kinases). Key steps:

Generate 3D conformers of the compound using tools like Open Babel.

Dock into the active site of a crystallized receptor (e.g., PDB ID 6CM4 for piperidine-binding enzymes).

Calculate binding free energy (ΔG) and validate with experimental IC₅₀ data.
Pharmacophore modeling identifies critical features (e.g., hydrogen bond donors in the carbamate group) for activity .

Q. What experimental approaches address conflicting toxicity data in preclinical studies?

  • Methodological Answer : Inconsistent toxicity profiles may arise from impurities or metabolite variability. Mitigation strategies include:
  • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., N-dealkylation products).
  • Ames Test : Assess mutagenicity of both the parent compound and major metabolites.
  • In Silico Toxicity Prediction : Tools like ProTox-II or Derek Nexus evaluate hepatotoxicity and cardiotoxicity risks based on structural alerts (e.g., reactive nitro groups) .

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